2-(Piperidin-1-ylsulfonyl)benzoic acid
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Overview
Description
2-(Piperidin-1-ylsulfonyl)benzoic acid is an organic compound with the molecular formula C({12})H({15})NO(_{4})S and a molecular weight of 269.32 g/mol . This compound features a benzoic acid core substituted with a piperidin-1-ylsulfonyl group, which imparts unique chemical and physical properties. It is primarily used in research settings, particularly in the fields of chemistry and biochemistry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Piperidin-1-ylsulfonyl)benzoic acid typically involves the sulfonylation of benzoic acid derivatives. One common method includes the reaction of benzoic acid with piperidine and a sulfonyl chloride, such as methanesulfonyl chloride, under basic conditions. The reaction proceeds as follows:
Starting Materials: Benzoic acid, piperidine, methanesulfonyl chloride.
Reaction Conditions: The reaction is usually carried out in an organic solvent like dichloromethane or chloroform, with a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction.
Procedure: Benzoic acid is first dissolved in the solvent, followed by the addition of piperidine and the base. Methanesulfonyl chloride is then added dropwise while maintaining the reaction mixture at a low temperature (0-5°C). The reaction mixture is stirred for several hours, gradually warming to room temperature.
Purification: The product is isolated by filtration, washed with water, and purified by recrystallization from an appropriate solvent.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Reactors: Large-scale reactors are used to handle the increased volume of reactants.
Continuous Stirring: Ensures uniform mixing and reaction efficiency.
Automated Temperature Control: Maintains optimal reaction conditions.
Purification Systems: Industrial purification may involve distillation, crystallization, and chromatography to achieve high purity.
Chemical Reactions Analysis
Types of Reactions
2-(Piperidin-1-ylsulfonyl)benzoic acid undergoes various chemical reactions, including:
Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.
Reduction: The carboxylic acid group can be reduced to form alcohols or aldehydes.
Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or potassium permanganate under acidic conditions.
Reduction: Reagents such as lithium aluminum hydride (LiAlH({4})).
Substitution: Reagents like nitric acid for nitration or bromine for bromination, often in the presence of a catalyst like iron(III) chloride.
Major Products
Oxidation: Sulfone derivatives.
Reduction: Alcohols or aldehydes.
Substitution: Nitrobenzoic acids or halogenated benzoic acids.
Scientific Research Applications
2-(Piperidin-1-ylsulfonyl)benzoic acid is utilized in various scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a reagent in the preparation of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand in biochemical assays.
Medicine: Explored for its pharmacological properties, including potential anti-inflammatory and analgesic effects.
Industry: Employed in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of 2-(Piperidin-1-ylsulfonyl)benzoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites of enzymes, potentially inhibiting their activity. The piperidine ring may enhance the compound’s binding affinity and specificity.
Comparison with Similar Compounds
2-(Piperidin-1-ylsulfonyl)benzoic acid can be compared with other sulfonyl-substituted benzoic acids, such as:
2-(Morpholin-4-ylsulfonyl)benzoic acid: Similar structure but with a morpholine ring instead of piperidine.
2-(Pyrrolidin-1-ylsulfonyl)benzoic acid: Contains a pyrrolidine ring, offering different steric and electronic properties.
2-(Piperazin-1-ylsulfonyl)benzoic acid: Features a piperazine ring, which can affect its biological activity and solubility.
The uniqueness of this compound lies in its specific piperidine ring, which can influence its reactivity and interaction with biological targets differently compared to its analogs.
Properties
IUPAC Name |
2-piperidin-1-ylsulfonylbenzoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H15NO4S/c14-12(15)10-6-2-3-7-11(10)18(16,17)13-8-4-1-5-9-13/h2-3,6-7H,1,4-5,8-9H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XINZZICRQFQURD-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=CC=CC=C2C(=O)O |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H15NO4S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.32 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
746607-56-7 |
Source
|
Record name | 2-(piperidine-1-sulfonyl)benzoic acid | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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